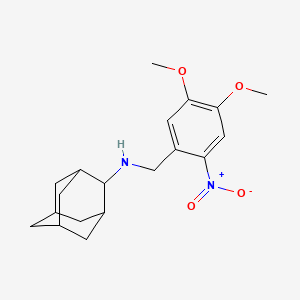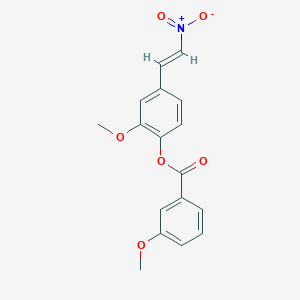![molecular formula C20H32N4O B5686934 N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide, also known as MP-10, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of benzamide derivatives and has a molecular weight of 393.5 g/mol. MP-10 has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
作用機序
The exact mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems in the brain. N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has been shown to have affinity for several receptors, including dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin neurotransmission in the brain, which may contribute to its antipsychotic and antidepressant effects. N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its anxiolytic effects.
実験室実験の利点と制限
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has several advantages for lab experiments. It has a well-characterized mechanism of action and has been extensively studied in animal models of various disorders. It is also relatively easy to synthesize and has a high degree of purity. However, there are also some limitations to using N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. It may also have off-target effects on other neurotransmitter systems, which may complicate interpretation of results.
将来の方向性
There are several potential future directions for research on N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide. One area of interest is the development of more selective compounds that target specific neurotransmitter systems. Another area of interest is the investigation of the long-term effects of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide on brain function and behavior. Additionally, there is potential for the use of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide in combination with other drugs for the treatment of complex psychiatric disorders.
合成法
The synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide involves several steps, starting from the reaction of 4-piperidin-3-ylbenzoic acid with 1-(chloromethyl)-4-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-bromopropionyl chloride to yield the final product, N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide.
科学的研究の応用
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potent antipsychotic effects in animal models of schizophrenia, with a mechanism of action similar to that of typical antipsychotic drugs such as haloperidol. N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide has also been shown to have antidepressant effects in animal models of depression, with a mechanism of action involving the modulation of serotonin and dopamine neurotransmission.
特性
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-23-12-14-24(15-13-23)11-3-10-22-20(25)18-7-5-17(6-8-18)19-4-2-9-21-16-19/h5-8,19,21H,2-4,9-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMPVDSYVKAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)





![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5686941.png)
![2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)
![2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5686949.png)